2-amino-N-cyclopropylacetamide hydrochloride
Overview
Description
2-amino-N-cyclopropylacetamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O . It is used in scientific research and offers immense potential for various applications like drug discovery and development, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 2- (cyclopropylamino)-2-oxoethylcarbamate with HCl in dioxane at 10° C . The reaction is monitored chromatographically and the amide product is identified spectroscopically .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2O.ClH/c6-3-5 (8)7-4-1-2-4;/h4H,1-3,6H2, (H,7,8);1H . This indicates the presence of a cyclopropyl group attached to an acetamide group with an additional amino group.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 150.61 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Take et al. (1992) explored the synthesis and structure-activity relationships of a series of N-(4-amino-2-butynyl)acetamides, which are structurally related to 2-amino-N-cyclopropylacetamide hydrochloride. These compounds were evaluated for their inhibitory activity on detrusor contraction, a potential application in treating overactive bladder conditions (Take et al., 1992).
Neurotransmitter Analogue Synthesis
Faler and Joullié (2007) utilized a Ti(IV)-mediated cyclopropanation reaction to synthesize substituted 2-phenylcyclopropylamines and analogues of neurotransmitters like histamine and tryptamine. This work highlights the role of similar cyclopropylamine structures in neurochemical research (Faler & Joullié, 2007).
Corrosion Inhibitor Theoretical Study
Gómez et al. (2005) conducted a theoretical study using density functional theory (DFT) indexes to simulate molecular interactions of amino acid compounds, including those structurally similar to this compound, to understand their inhibitory properties on metal corrosion (Gómez et al., 2005).
Histamine H3 Receptor Antagonists
Watanabe et al. (2010) investigated the bioactive conformation of histamine H3 receptor antagonists using cyclopropylic strain-based conformational restriction strategy. This study is relevant for understanding the structural properties of similar cyclopropylamine-based compounds (Watanabe et al., 2010).
Local Anesthetic Activity
Gataullin et al. (2010) synthesized and characterized a series of cyclopentenylacetanilides, which are related in structure to this compound. These compounds were evaluated for their potential as local anesthetics (Gataullin et al., 2010).
Anticonvulsant Efficacy/Safety Properties
Palmer et al. (1995) profiled 2-Amino-N-(1,2-diphenylethyl)-acetamide-hydrochloride (FPL 13950), a compound with structural similarities to this compound, for its efficacy against convulsions and safety observations in rodents. This study demonstrates the potential use of such compounds in epilepsy treatment (Palmer et al., 1995).
Safety and Hazards
The safety information for 2-amino-N-cyclopropylacetamide hydrochloride indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed, calling a poison center or doctor .
Properties
IUPAC Name |
2-amino-N-cyclopropylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-3-5(8)7-4-1-2-4;/h4H,1-3,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXKHNOFSUODKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585825 | |
Record name | N-Cyclopropylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670253-51-7 | |
Record name | N-Cyclopropylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-Cyclopropylglycinamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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